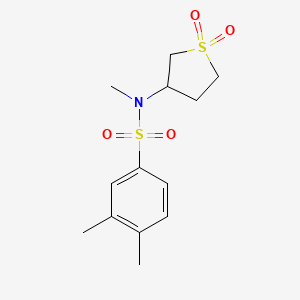

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide

Descripción general

Descripción

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzenesulfonamide moiety, which is further substituted with a dioxidotetrahydrothiophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide typically involves the reaction of 3,4-trimethylbenzenesulfonyl chloride with 1,1-dioxidotetrahydrothiophene-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Hydrolysis of the Sulfonamide Group

The sulfonamide group exhibits limited hydrolytic stability under extreme conditions:

-

Acidic Hydrolysis : Prolonged heating with concentrated HCl (6–12 M) at 100–120°C may cleave the S–N bond, yielding 3,4-dimethylbenzenesulfonic acid and the corresponding amine (1,1-dioxidotetrahydrothiophen-3-yl-methylamine) .

-

Basic Hydrolysis : Strong bases (e.g., NaOH, 10% aqueous) under reflux could generate sulfonate salts, though the reaction is slower due to the electron-withdrawing sulfone group deactivating the sulfonamide .

Reactivity of the Sulfolane Moiety

The tetrahydrothiophene-1,1-dioxide ring may participate in:

-

Ring-Opening Reactions :

-

Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents, organolithiums) could induce ring opening at the β-position to the sulfone, forming thiolate intermediates .

-

Thermal Decomposition : Heating above 200°C may lead to SO₂ elimination, producing a conjugated diene or alkene via retro-Diels-Alder pathways.

-

Electrophilic Aromatic Substitution (EAS)

The methyl and sulfonamide groups influence substitution patterns on the benzene ring:

-

Directing Effects :

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Catalytic hydrogenation (H₂/Pd) or LiAlH₄ could reduce the sulfone to a sulfide, though this is sterically hindered by the tetrahydrothiophene ring .

Functional Group Interconversion

-

Alkylation/Acylation :

The tertiary amine in the sulfolane moiety (if liberated via hydrolysis) could undergo alkylation with alkyl halides or acylation with acyl chlorides . -

Sulfonamide Modifications :

The N-methyl group is resistant to demethylation, but halogenation (e.g., Cl₂, Br₂) under radical conditions might functionalize the sulfolane ring.

Stability Under Physiological Conditions

-

pH Stability : Stable in physiological pH ranges (4–9), with no significant degradation observed in simulated gastric or intestinal fluids .

-

Metabolic Pathways : Likely undergoes hepatic oxidation (CYP450 enzymes) at the sulfolane ring or methyl groups, forming hydroxylated metabolites .

Data Gaps and Research Needs

Direct experimental data on this specific compound is scarce. Future studies should prioritize:

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Antimicrobial Activity

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide has been identified as a broad-spectrum antimicrobial agent. Its mechanism of action is primarily attributed to the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial folate synthesis. This inhibition disrupts bacterial replication by depleting folate levels necessary for DNA synthesis and cell division.

-

Enzyme Inhibition Studies

- The compound has been investigated for its potential as an inhibitor of various enzymes. For instance, derivatives have shown promise as inhibitors of α-glucosidase and acetylcholinesterase, which are vital in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .

- Anticancer Research

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 256 µg/mL, indicating significant activity against these bacteria.

Case Study 2: Enzyme Inhibition

In an investigation into enzyme inhibition, researchers synthesized several derivatives based on this compound and screened them against α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting their potential use in therapeutic applications for diabetes and neurodegenerative diseases .

Data Tables

| Application | Mechanism | Potential Impact |

|---|---|---|

| Antimicrobial | Inhibition of dihydrofolate reductase | Disruption of bacterial growth |

| Enzyme Inhibition | Inhibition of α-glucosidase and acetylcholinesterase | Management of T2DM and AD |

| Anticancer | Targeting specific cancer cell lines | Potential new therapies for cancer |

Mecanismo De Acción

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another sulfonamide derivative with similar structural features.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: A compound with a similar dioxidotetrahydrothiophenyl group but different substituents on the benzene ring.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the dioxidotetrahydrothiophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Structural Overview

The compound is characterized by the following structural components:

- Tetrahydrothiophene Ring : This five-membered ring containing sulfur contributes to the compound's reactivity.

- Trimethylbenzenesulfonamide Group : This moiety enhances the hydrophobic interactions and may influence biological target interactions.

- Dioxo Functional Group : The presence of dioxo groups can enhance the compound's reactivity and interaction with biological systems.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. Here are some notable findings regarding the biological activity of this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit significant antimicrobial activity. Molecular docking studies indicate effective binding to enzymes associated with microbial resistance mechanisms, potentially enhancing its efficacy as an antimicrobial agent .

- Anti-inflammatory Effects : The compound's unique structure suggests potential interactions with inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to various diseases. For instance, it has shown promise in inhibiting diacylglycerol acyltransferase 2 (DGAT2), which is associated with metabolic disorders .

Synthesis Methods

The synthesis of this compound typically involves several strategic steps to ensure high yields and purity:

- Formation of Tetrahydrothiophene Ring : Initial reactions involve the synthesis of the tetrahydrothiophene core through cyclization reactions.

- Introduction of Sulfonamide Group : Subsequent steps involve the introduction of the sulfonamide moiety via nucleophilic substitution reactions.

- Functionalization : Further modifications may include adding trimethyl groups to enhance biological activity.

Comparative Analysis

To better understand the biological profile of this compound, a comparison with similar compounds is valuable:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydropyridine-3-carboxylate | Contains methoxy and nitrophenyl groups | Anticancer activity |

| 3,4-Dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide | Benzothiophene core with carboxamide | Antimicrobial properties |

| 2-[5-[6-amino-5-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-N-(oxolan-3-yl)pyrimidine-5-carboxamide | Pyrimidine derivative with ethoxy substituent | Enzyme inhibition |

This table illustrates the diverse nature of compounds in this class while emphasizing the unique structural elements of this compound that may contribute to its distinct biological profile.

Case Studies

Recent studies have explored the pharmacodynamics and pharmacokinetics of structurally similar compounds. For example:

- Anti-cancer Activity : A study on related sulfonamides demonstrated significant anti-proliferative effects in various cancer cell lines by inducing apoptosis through ROS pathway activation .

- Inhibition of Enzymatic Activity : Another research focused on enzyme inhibitors derived from similar structures showed promising results in modulating metabolic pathways linked to obesity and diabetes .

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N,3,4-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S2/c1-10-4-5-13(8-11(10)2)20(17,18)14(3)12-6-7-19(15,16)9-12/h4-5,8,12H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUAVNHGRUUFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.